molecular formula C15H16O6 B1347575 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose CAS No. 6698-46-0

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose

Cat. No.: B1347575
CAS No.: 6698-46-0
M. Wt: 292.28 g/mol
InChI Key: YOGBWRUAHKADCO-UHFFFAOYSA-N
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Description

5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose is a useful research compound. Its molecular formula is C15H16O6 and its molecular weight is 292.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101766. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Cellular Effects

The effects of 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in certain cell types, thereby exhibiting potential anticancer properties . Additionally, it affects cellular metabolism by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in enzyme inhibition or activation, depending on the nature of the target enzyme. For example, the compound has been shown to inhibit DNA synthesis by binding to and inhibiting the activity of DNA polymerase . This inhibition leads to the induction of apoptosis in cancer cells, highlighting its potential as an anticancer agent.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, facilitating its accumulation in target tissues . Additionally, binding proteins within the cytoplasm help in its intracellular distribution, ensuring its localization to specific cellular compartments where it exerts its effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized to the nucleus and mitochondria, where it interacts with DNA and mitochondrial enzymes, respectively . Targeting signals and post-translational modifications play a significant role in directing the compound to these specific compartments, ensuring its effective functioning. The localization to the nucleus allows it to modulate gene expression, while its presence in mitochondria influences cellular energy metabolism.

Properties

IUPAC Name

(2,2-dimethyl-6-oxo-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15(2)20-12-11(16)10(19-14(12)21-15)8-18-13(17)9-6-4-3-5-7-9/h3-7,10,12,14H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOGBWRUAHKADCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(O1)OC(C2=O)COC(=O)C3=CC=CC=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20985789
Record name 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6698-46-0
Record name 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006698460
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC101766
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-O-Benzoyl-1,2-O-(1-methylethylidene)pentofuranos-3-ulose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20985789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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